Tributylphenoxystannane

CO₂ utilisation dimethyl carbonate synthesis organotin carbonation

Tributylphenoxystannane (CAS 3587-18-6, EC 222-721-1), also designated tributyltin phenoxide or Bu₃SnOPh, is a monomeric, covalent organotin(IV) compound bearing three n-butyl ligands and a phenoxy substituent on the tin centre. It belongs to the tributyltin (TBT) structural class, which is subject to harmonised EU CLP classification as Repr.

Molecular Formula C18H32OSn
Molecular Weight 383.2 g/mol
CAS No. 3587-18-6
Cat. No. B15341946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylphenoxystannane
CAS3587-18-6
Molecular FormulaC18H32OSn
Molecular Weight383.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)OC1=CC=CC=C1
InChIInChI=1S/C6H6O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;/q;;;;+1/p-1
InChIKeyWSFFSRSHQHHVHH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylphenoxystannane (CAS 3587-18-6): Procurement-Relevant Identity and Organotin Classification


Tributylphenoxystannane (CAS 3587-18-6, EC 222-721-1), also designated tributyltin phenoxide or Bu₃SnOPh, is a monomeric, covalent organotin(IV) compound bearing three n-butyl ligands and a phenoxy substituent on the tin centre [1]. It belongs to the tributyltin (TBT) structural class, which is subject to harmonised EU CLP classification as Repr. 1B, Acute Tox. 3/4, STOT RE 1, Skin Irrit. 2, and Eye Irrit. 2 under the tributyltin compound group entry [2]. The compound is employed primarily as a stoichiometric reagent and catalyst precursor in organic synthesis, radical-mediated reductions, ring-opening polymerisation, and glycosidation chemistry, where its distinct reactivity profile relative to tributyltin alkoxides and hydride dictates application-specific selection decisions [REFS-1, REFS-3].

Why Generic Substitution of Tributylphenoxystannane with Tributyltin Alkoxides or Hydride Fails: Comparator-Anchored Rationale


Tributylphenoxystannane cannot be indiscriminately interchanged with its closest in-class analogs—tributyltin methoxide (Bu₃SnOMe), tributyltin n-butoxide (Bu₃SnOnBu), or tributyltin hydride (Bu₃SnH)—because the phenoxy ligand imparts a fundamentally altered electronic and steric profile at tin [1]. The reduced oxygen basicity of the phenoxy group suppresses CO₂ insertion quantitatively compared with alkoxy derivatives, while the Sn–OPh bond exhibits intermediate lability in ring-opening polymerisation, delivering a propagation rate constant (130 L mol⁻¹ min⁻¹) that sits between the highly reactive methoxide (436 L mol⁻¹ min⁻¹) and the sluggish halide initiators (Br: 0.94; Cl: 0.20 L mol⁻¹ min⁻¹) [REFS-2, REFS-3]. Furthermore, tributyltin phenoxides are documented to possess superior air stability relative to tributyltin alkoxides, which are generally not stable in air, directly impacting handling, storage, and procurement logistics [4]. These differences preclude direct drop-in replacement without compromising reaction kinetics, product molecular weight, or operational practicality.

Quantitative Differentiation Evidence for Tributylphenoxystannane (CAS 3587-18-6) Relative to Comparator Organotins


CO₂ Insertion Inertness of Tributylphenoxystannane vs. Quantitative Reactivity of Tributyltin Alkoxides

Under atmospheric CO₂ pressure at room temperature, tributylphenoxystannane (compound 1) exhibits negligible CO₂ insertion, reaching a CO₂:Sn molar ratio of approximately 0.1 over several hours in toluene, DMF, or neat conditions, and no significant reaction even with added pyridine or 2,2′-bipyridine [1]. In contrast, tributyltin methoxide (2a) and tributyltin isopropoxide (3a) achieve quantitative CO₂ uptake (CO₂:Sn = 1.0) within 30 minutes under identical conditions, while tributyltin tert-butoxide (4a) reaches full carbonation within 18 hours [1]. This represents a >10-fold difference in maximum CO₂ uptake capacity.

CO₂ utilisation dimethyl carbonate synthesis organotin carbonation

Ring-Opening Polymerisation Initiation Rate Constant: Tributylphenoxystannane vs. Methoxide and Halide Initiators

In bulk ε-caprolactone polymerisation at 100 °C, tributyltin phenoxide (Bu₃SnOPh) exhibits an apparent initiation rate constant (kₐₜ) of 130 L mol⁻¹ min⁻¹, as determined by ¹H NMR time-conversion curves over the first 10% of monomer conversion [1]. This rate places tributylphenoxystannane in an intermediate kinetic regime: it is approximately 3.4-fold slower than tributyltin methoxide (436 L mol⁻¹ min⁻¹) but approximately 138-fold faster than tributyltin bromide (0.94 L mol⁻¹ min⁻¹), 650-fold faster than tributyltin chloride (0.20 L mol⁻¹ min⁻¹), and approximately 2.8-fold faster than tributyltin acetate (46 L mol⁻¹ min⁻¹) [1].

ring-opening polymerisation polycaprolactone initiator kinetics

Air Stability Differential: Triorganotin Phenoxides vs. Triorganotin Alkoxides Based on Established Organotin Textbook Precedent

According to the foundational organotin chemistry textbook by Poller (1970), triorganotin phenoxides are generally air-stable compounds, whereas triorganotin alkoxides are described as generally not stable in air [1]. This class-level distinction is corroborated by the experimental procedures in Kricheldorf et al. (1991), where tributyltin phenoxide was handled without extraordinary air-exclusion precautions during bulk polymerisation setup, in contrast to the more rigorous inert-atmosphere protocols required for tributyltin alkoxides such as methoxide and tert-butoxide [2]. While no head-to-head decomposition half-life data exist for Bu₃SnOPh vs. Bu₃SnOMe, the qualitative difference is consistently reported across independent sources.

organotin stability air-sensitive reagents handling and storage

Dual Gram-Positive and Gram-Negative Antimicrobial Activity Spectrum of Tributylphenoxystannane from Curated Database Screening

According to the AntibioticDB curated compound entry, tributylphenoxystannane (listed under its tributyltin phenoxide identity) demonstrates activity against both Gram-positive and Gram-negative bacterial pathogens [1]. Specifically, the compound is reported as active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. The mechanism of action is listed as unknown, and the development status is experimental (first reported 2011 by Orchid Chemicals & Pharmaceuticals, India) [1]. No comparator MIC data for tributyltin oxide or tributyltin chloride against this identical panel are available from this source, precluding calculation of a quantified potency differential.

antimicrobial organotin MRSA antibiotic screening

Catalytic Turnover Role in Barton–McCombie Deoxygenation: Bu₃SnOPh as the Critical Regeneration Intermediate

In the catalytic Barton–McCombie deoxygenation cycle using polymethylhydrosiloxane (PMHS) as the stoichiometric reductant, tributyltin phenoxide (Bu₃SnOPh) is the key intermediate whose reduction back to tributyltin hydride (Bu₃SnH) constitutes the critical catalyst turnover step [1]. The addition of n-BuOH is essential for this reduction: Bu₃SnOPh + PMHS/n-BuOH → Bu₃SnH + byproducts, achieving an approximately 10-fold acceleration of the turnover step relative to the same reaction without n-BuOH [REFS-1, REFS-2]. Without Bu₃SnOPh formation and subsequent regeneration, the catalytic cycle stalls at the phenoxide stage, making tributylphenoxystannane an unavoidable intermediate in catalytic rather than stoichiometric deoxygenation protocols.

Barton-McCombie deoxygenation radical reduction organotin catalysis

Glycosidation Yield and 1,2-trans Selectivity Using Tributyltin Phenoxides as Phenol Donors

In the glycosidation method reported by Clerici et al. (1994), tributyltin phenoxides (prepared quantitatively from phenols and Bu₃SnOMe) react with 1,2,3,4,6-penta-O-acetyl-D-hexopyranosides in the presence of SnCl₄ to afford O-aryl glycosides in good isolated yields with high 1,2-trans selectivity [1]. The tributyltin phenoxide intermediates are obtained in quantitative yields from the corresponding phenols, and the method is highlighted as advantageous for aglycones that are unstable under acidic conditions, enabling synthesis of cardiac glycosides and podophyllotoxin glycosides that were previously extremely difficult to access [1]. No direct yield comparison with the corresponding free-phenol glycosidation (Koenigs–Knorr conditions) is tabulated within this source.

glycosidation O-aryl glycoside synthesis organotin-mediated coupling

Procurement-Driven Application Scenarios for Tributylphenoxystannane (CAS 3587-18-6) Based on Quantitative Differentiation Evidence


CO₂-Excluding Radical and Organometallic Transformations Requiring a Non-Carbonating Tin Carrier

In synthetic sequences where adventitious CO₂ insertion into the Sn–O bond would divert the desired reaction pathway—such as radical reductions proceeding via Bu₃SnH regeneration from Bu₃SnOPh, or organotin-mediated coupling reactions run under ambient atmosphere—tributylphenoxystannane is the preferred tin source because it exhibits negligible CO₂ uptake (CO₂:Sn ≈ 0.1) even after hours of atmospheric exposure, whereas tributyltin methoxide and isopropoxide quantitatively form carbonato-stannane adducts (CO₂:Sn = 1.0) within 30 minutes [1]. This inertness eliminates the need for rigorously CO₂-free glovebox conditions, directly reducing operational complexity and cost.

Controlled Ring-Opening Polymerisation of Lactones Targeting Intermediate Molecular-Weight Polyesters

For the synthesis of poly(ε-caprolactone) and related aliphatic polyesters where initiator activity must be balanced against propagation to achieve predictable molecular weights, tributylphenoxystannane (kₐₜ = 130 L mol⁻¹ min⁻¹) offers a kinetically intermediate profile that avoids the excessively rapid initiation of tributyltin methoxide (kₐₜ = 436 L mol⁻¹ min⁻¹, which can outpace propagation and broaden dispersity) while providing far superior activity to halide initiators such as tributyltin chloride (kₐₜ = 0.20 L mol⁻¹ min⁻¹, which yields slow and incomplete initiation) [2]. This kinetic positioning makes Bu₃SnOPh the rational choice when methoxide produces polymers with molecular weights below target specifications and halides fail to achieve acceptable conversion.

Air-Stable Organotin Reagent for Multi-User Synthetic Laboratories Without Extensive Inert-Atmosphere Infrastructure

In academic core facilities, medicinal chemistry laboratories, or industrial kilo-lab settings where reagents must be accessible to multiple users with varying expertise and where dedicated glovebox capacity is limited, tributylphenoxystannane provides a practical procurement advantage over tributyltin alkoxides due to its documented air stability as a triorganotin phenoxide class member [3]. This reduces the risk of reagent degradation during weighing and transfer, lowers the barrier to reproducible experimental outcomes across users, and eliminates the cost of inert-atmosphere packaging and storage that air-sensitive alkoxides require.

Antimicrobial Screening Libraries Targeting Methicillin-Resistant and Vancomycin-Resistant Gram-Positive Pathogens

When constructing organotin-focused screening decks for anti-infective drug discovery programmes targeting the ESKAPE pathogen panel, tributylphenoxystannane warrants inclusion based on its documented activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE), as recorded in the AntibioticDB curated database [4]. While quantitative MIC head-to-head data against tributyltin oxide remain absent from this source, the dual Gram-positive and Gram-negative spectrum—including Moraxella catarrhalis and Streptococcus pneumoniae—positions tributylphenoxystannane as a structurally distinct entry point for structure–activity relationship expansion beyond the more extensively characterised tributyltin oxide scaffold.

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